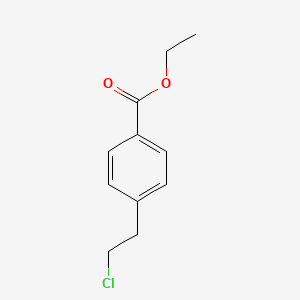

Ethyl 4-(2-chloroethyl)benzoate

Description

Contextual Significance of Halogenated Benzoate (B1203000) Derivatives in Synthetic Chemistry

Halogenated benzoate derivatives are a class of compounds of great importance in organic synthesis. The presence of a halogen atom, such as chlorine, bromine, or iodine, on the aromatic ring provides a reactive handle for a multitude of chemical transformations. nih.govgoogle.com These transformations often involve cross-coupling reactions, where the halogen atom is replaced by a new carbon-carbon or carbon-heteroatom bond, a cornerstone of modern pharmaceutical and materials science research.

The ester functional group, in this case, an ethyl benzoate, offers another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or transesterification. The interplay between the halogen's position and the ester group allows for regioselective reactions, guiding the synthesis towards a specific, desired product. Furthermore, the electronic properties of the halogen and ester groups can influence the reactivity of the aromatic ring itself, enabling further functionalization. The addition of a halogenated benzoyl group has been shown to enhance the biological activity of certain natural products, underscoring the value of these motifs in medicinal chemistry. nih.gov

Historical Trajectories of Beta-Haloethyl Arenes as Synthetic Precursors

The beta-haloethyl arene moiety, characterized by a halogen atom on the second carbon of an ethyl chain attached to an aromatic ring (Ar-CH2CH2-X), has a long-standing history as a valuable synthetic precursor. This structural feature is essentially a masked vinyl group and a potent alkylating agent. The halogen is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

Historically, these precursors have been instrumental in the synthesis of cyclic compounds through intramolecular reactions. For example, Friedel-Crafts alkylation reactions can be initiated from the chloroethyl group, leading to the formation of fused ring systems. Moreover, their ability to alkylate amines, thiols, and other nucleophiles has made them indispensable in the preparation of numerous biologically active molecules. The development of synthetic routes utilizing beta-haloethyl arenes has been a significant enabler in the expansion of chemical libraries for drug discovery and other applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-chloroethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSZOWNCJICCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Chemical Synthesis of Ethyl 4 2 Chloroethyl Benzoate

Strategic Approaches to the Benzoate (B1203000) Ester Moiety

The formation of the ethyl benzoate core of the target molecule can be achieved through two primary pathways: direct esterification of the corresponding carboxylic acid and transesterification from another ester.

Esterification Pathways from 4-(2-chloroethyl)benzoic Acid Precursors

The most direct route to Ethyl 4-(2-chloroethyl)benzoate is the Fischer-Speier esterification of its carboxylic acid precursor, 4-(2-chloroethyl)benzoic acid. This classic method involves the reaction of the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst. youtube.comyoutube.com

The precursor, 4-(2-chloroethyl)benzoic acid, can be synthesized from 4-(2'-chloroethyl)acetophenone through a haloform reaction, utilizing an aqueous alkaline solution of sodium hypochlorite. google.com The subsequent esterification would proceed by refluxing the 4-(2-chloroethyl)benzoic acid with an excess of ethanol and a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. tcu.edu The equilibrium of this reaction is driven towards the product, the ethyl ester, by using a large excess of the alcohol or by removing the water formed during the reaction. youtube.comtcu.edu

Table 1: Representative Fischer-Speier Esterification Conditions

| Reactants | Catalyst | Solvent | Reaction Conditions |

|---|---|---|---|

| 4-(2-chloroethyl)benzoic acid, Ethanol | Concentrated H₂SO₄ | Excess Ethanol | Reflux |

This table presents generalized conditions based on the esterification of benzoic acid and its derivatives. Specific parameters for 4-(2-chloroethyl)benzoic acid may vary.

Transesterification Processes Involving this compound

Transesterification offers an alternative route to this compound, typically starting from a different alkyl ester of 4-(2-chloroethyl)benzoic acid, such as the methyl ester. This process involves heating the starting ester with ethanol in the presence of a catalyst, which can be either an acid or a base. chemicalbook.com

For instance, mthis compound can be converted to the ethyl ester by transesterification with ethanol. This reaction can be catalyzed by substances like potassium ethylate. chemicalbook.com The equilibrium is shifted towards the desired ethyl ester by using a large excess of ethanol. This method is particularly useful if the methyl ester is more readily available or if milder reaction conditions are required.

Introduction of the Chloroethyl Functional Group

The introduction of the 2-chloroethyl group onto the benzoate scaffold can be accomplished either by direct halogenation of a hydroxyethyl (B10761427) precursor or by a multi-step sequence starting from a styrene (B11656) derivative.

Halogenation of Hydroxyethyl Precursors (e.g., Ethyl 4-(2-hydroxyethyl)benzoate)

A common and effective method for introducing the chloroethyl group is through the halogenation of a corresponding hydroxyethyl precursor, such as Ethyl 4-(2-hydroxyethyl)benzoate. This transformation can be readily achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, converting primary alcohols to their corresponding alkyl chlorides with good yields. The reaction is typically performed in an inert solvent, and a base like pyridine (B92270) may be added to neutralize the HCl gas produced.

Table 2: Common Reagents for the Halogenation of Alcohols

| Reagent | Byproducts | Typical Conditions |

|---|---|---|

| Thionyl chloride (SOCl₂) | SO₂, HCl | Inert solvent, often with a base (e.g., pyridine) |

| Phosphorus trichloride (B1173362) (PCl₃) | H₃PO₃ | Neat or in an inert solvent |

Functionalization of Styrene Derivatives Followed by Esterification

An alternative, though potentially more complex, route could involve the functionalization of a styrene derivative, such as 4-vinylbenzoic acid. This would necessitate a method to add a chloroethyl group across the double bond. One hypothetical approach could involve a hydrochlorination or a related addition reaction. Following the formation of 4-(2-chloroethyl)benzoic acid, the esterification would proceed as described in section 2.1.1. While the ozonolysis of styrene in the presence of ethanol is known to produce ethyl benzoate, adapting this for the specific synthesis of this compound from a styrene precursor would require significant methodological development. researchgate.net

Catalytic and Sustainable Synthesis Protocols for this compound

Modern synthetic chemistry emphasizes the use of catalytic and sustainable methods to improve efficiency and reduce environmental impact. For the synthesis of this compound, several advanced catalytic systems can be considered for the esterification and transesterification steps.

Deep eutectic solvents (DESs) have emerged as promising green catalysts for esterification reactions. A DES formed from p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has shown high catalytic activity for the esterification of benzoic acid with various alcohols, achieving high conversions under relatively mild conditions. dergipark.org.tr Such a system could be applied to the esterification of 4-(2-chloroethyl)benzoic acid.

Ionic liquids are another class of catalysts that can be employed. While they can be effective, their cost and potential environmental concerns are factors to consider. dergipark.org.tr For transesterification, metal-based catalysts, such as those based on titanium, have been shown to be effective. For example, a TiO(acac)₂ catalyst has been used for the transesterification of ethyl p-dimethylaminobenzoate with 2-ethylhexanol. chemicalbook.com Such catalysts could potentially be adapted for the synthesis of this compound.

The use of solid acid catalysts, such as ion-exchange resins like Amberlyst 15, offers advantages in terms of ease of separation and reusability, contributing to a more sustainable process. dergipark.org.tr These heterogeneous catalysts can effectively drive the esterification reaction without the need for corrosive mineral acids.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(2-chloroethyl)benzoic acid |

| Ethanol |

| Sulfuric acid |

| Hydrochloric acid |

| 4-(2'-chloroethyl)acetophenone |

| Sodium hypochlorite |

| Mthis compound |

| Potassium ethylate |

| Ethyl 4-(2-hydroxyethyl)benzoate |

| Thionyl chloride |

| Pyridine |

| Phosphorus trichloride |

| Phosphorus pentachloride |

| 4-vinylbenzoic acid |

| p-toluene sulfonic acid |

| Benzyl tri-ethyl ammonium chloride |

| Amberlyst 15 |

| TiO(acac)₂ |

| Ethyl p-dimethylaminobenzoate |

| 2-ethylhexanol |

| Benzoic acid |

| Methanol (B129727) |

| Benzonitrile |

Applications of Green Chemistry Principles in Reaction Design

The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact and enhance safety and efficiency. A key focus is the development of environmentally benign reaction pathways, particularly in the esterification of 4-(2-chloroethyl)benzoic acid with ethanol.

One of the primary considerations in green reaction design is the use of safer and more sustainable catalysts and solvents. Deep eutectic solvents (DESs) have emerged as a promising alternative to traditional volatile organic solvents and corrosive acid catalysts. dergipark.org.trdergipark.org.tr A study on the esterification of benzoic acid with various alcohols demonstrated that a DES composed of p-toluenesulfonic acid (p-TSA) as the hydrogen bond donor and benzyltriethylammonium chloride (BTEAC) as the hydrogen bond acceptor can act as both the solvent and the catalyst. dergipark.org.tr This dual-role functionality simplifies the reaction setup and workup procedures. For the esterification of benzoic acid with ethanol at 75°C, a high conversion rate of 88.3% was achieved using this DES system, showcasing its potential for the synthesis of this compound. dergipark.org.tr The reusability and low cost of DESs further contribute to their appeal from a green chemistry perspective. dergipark.org.tr

Another green approach involves the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste. mdpi.com Research on the esterification of benzoic acid has shown that ion exchange resins like Amberlyst 15 can serve as effective heterogeneous catalysts. dergipark.org.tr Although in some studies the conversion rates with Amberlyst 15 were lower compared to DESs under similar conditions, the ease of separation and potential for continuous flow processes make them a viable green alternative. dergipark.org.tr

The synthesis of the precursor, 4-(2-chloroethyl)benzoic acid, has also been a target for green chemistry improvements. A patented method describes the synthesis from 4-(2'-chloroethyl)acetophenone using an aqueous alkaline solution of sodium hypochlorite. google.com This method avoids the use of large quantities of bromine and hazardous solvents like 1,4-dioxane, which were employed in older procedures. google.com By conducting the reaction in an aqueous medium and at moderate temperatures (28 °C to 60 °C), the process becomes inherently safer and more environmentally friendly. google.com

The following table summarizes the conversion of benzoic acid with ethanol using different green catalytic systems, providing a model for the synthesis of this compound.

| Catalyst System | Temperature (°C) | Reaction Time | Conversion (%) | Reference |

| Deep Eutectic Solvent (p-TSA:BTEAC) | 75 | Not Specified | 88.3 | dergipark.org.tr |

| Ionic Liquid (1-Butyl-3-methylimidazolium chloride) | 75 | Not Specified | 19.6 | dergipark.org.tr |

| Ion Exchange Resin (Amberlyst 15) | 75 | Not Specified | 7.8 | dergipark.org.tr |

Heterogeneous and Homogeneous Catalysis in Synthesis

The choice of catalyst is paramount in optimizing the synthesis of this compound. Both heterogeneous and homogeneous catalysts have been extensively studied for the esterification of carboxylic acids, offering distinct advantages.

Heterogeneous Catalysis

Heterogeneous catalysts are favored for their ease of separation from the product mixture, which simplifies purification and allows for catalyst recycling, aligning with the principles of green chemistry. In the context of producing benzoate esters, several types of solid acid catalysts have been investigated.

Zirconium-based solid acids have shown significant promise. mdpi.com A study on the synthesis of methyl benzoates using a titanium-zirconium solid acid catalyst reported high activity for the esterification of various benzoic acids with methanol. mdpi.com This type of catalyst, which functions as a Lewis acid, can effectively promote the reaction without the need for additional Brønsted acids. mdpi.com The honeycomb structure of some zirconium catalysts contributes to their high catalytic activity. mdpi.com

Ion exchange resins, such as Amberlyst 15, are another class of widely used heterogeneous catalysts for esterification reactions. dergipark.org.tracs.org They are polymeric materials containing sulfonic acid groups that act as proton donors. Their application in the esterification of benzoic acid demonstrates their potential for the synthesis of its derivatives, although their efficiency can be temperature-dependent. dergipark.org.tr

The table below presents data on the performance of various heterogeneous catalysts in the esterification of benzoic acid, which can be extrapolated for the synthesis of this compound.

| Catalyst | Alcohol | Temperature (°C) | Conversion/Yield (%) | Reference |

| Ti3AlC2 ceramic supported catalyst | Ethanol | 120 | 80.4 (conversion) | researchgate.net |

| Amberlyst 15 | Ethanol | 75 | 7.8 (conversion) | dergipark.org.tr |

| Zirconium-Titanium Solid Acid | Methanol | Not Specified | High Activity Reported | mdpi.com |

Homogeneous Catalysis

Homogeneous catalysts, which operate in the same phase as the reactants, often exhibit higher activity and selectivity under milder reaction conditions compared to their heterogeneous counterparts. Traditional homogeneous catalysts for esterification include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. dnu.dp.uatcu.edu These catalysts are effective in achieving high yields but present challenges in terms of separation, catalyst reuse, and potential for corrosion. tcu.edu

More recent research has focused on developing recyclable homogeneous catalysts. Simple zinc(II) salts, such as zinc oxide, have been shown to be effective for the solvent-free esterification of fatty acids. nih.gov These catalysts are soluble in the hot reaction mixture, acting as homogeneous catalysts, and then precipitate as carboxylates upon cooling, allowing for easy recovery and reuse. nih.gov This innovative approach combines the high efficiency of homogeneous catalysis with the practical advantages of heterogeneous systems.

The following table summarizes the performance of selected homogeneous catalysts in esterification reactions relevant to the synthesis of this compound.

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| p-Toluenesulfonic acid | Benzoic acid, 1-Butanol | Not Specified | 92 (conversion) | dnu.dp.ua |

| Sulfuric Acid | Benzoic acid, Methanol | Reflux, 45 min | Not Specified | tcu.edu |

| Zinc Oxide | Pelargonic acid, 2-Ethylhexyl alcohol | Optimized | High | nih.gov |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Ethyl 4 2 Chloroethyl Benzoate

Nucleophilic Substitution Reactions Involving the 2-Chloroethyl Group

The presence of a primary alkyl chloride in the form of the 2-chloroethyl group makes this position susceptible to nucleophilic attack. The reactivity of this group is a key aspect of the molecule's chemistry, allowing for the introduction of various functional groups.

Analysis of SN1 and SN2 Reaction Kinetics and Stereochemistry

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The preferred pathway is largely determined by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

For Ethyl 4-(2-chloroethyl)benzoate, the 2-chloroethyl group is a primary alkyl halide. Primary substrates strongly favor the SN2 mechanism . masterorganicchemistry.com This is due to the relatively low steric hindrance around the electrophilic carbon, allowing for backside attack by a nucleophile. youtube.com The SN2 reaction is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. youtube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, making it a second-order reaction. youtube.com

The stereochemistry of an SN2 reaction at a chiral center involves an inversion of configuration. youtube.com However, since the carbon bearing the chlorine in this compound is not a stereocenter, this aspect is not directly applicable.

The SN1 mechanism , in contrast, proceeds through a two-step process involving the formation of a carbocation intermediate. youtube.com Primary carbocations are highly unstable, making the SN1 pathway energetically unfavorable for primary alkyl halides like the 2-chloroethyl group. masterorganicchemistry.com Therefore, SN1 reactions are generally not observed with this substrate under typical conditions.

The choice of solvent can also influence the reaction pathway. Polar aprotic solvents, such as acetone (B3395972) or DMSO, are known to favor SN2 reactions. masterorganicchemistry.com

Investigation of Intramolecular Cyclization Pathways (e.g., Lactonization, Benzofuranone Formation)

The structure of this compound, with a nucleophilic oxygen atom in the ester carbonyl group and an electrophilic carbon in the 2-chloroethyl chain, presents the possibility of intramolecular cyclization. However, the formation of a five-membered ring through attack of the carbonyl oxygen onto the chlorinated carbon is generally not a facile process under neutral conditions.

More plausible intramolecular cyclization reactions can occur in related or derived molecules. For instance, studies on similar nitroaromatic mustards have shown rapid intramolecular cyclization. iucr.orgnih.gov In these cases, a nitrogen atom acts as the internal nucleophile, attacking the chloroethyl group to form a heterocyclic ring system. iucr.orgnih.gov While not a direct reaction of this compound itself, this illustrates the potential for intramolecular reactions in appropriately substituted analogues.

The formation of benzofuranones would require a different substitution pattern on the aromatic ring, typically involving a hydroxyl group ortho to the side chain, which is not present in this compound.

Transformations of the Ester Functional Group

The ester group in this compound is another key reactive site, susceptible to various nucleophilic acyl substitution reactions.

Hydrolysis and Saponification Mechanisms Under Varying Conditions

Acid-Catalyzed Hydrolysis: Under acidic conditions, esters can be hydrolyzed to the corresponding carboxylic acid and alcohol. chemguide.co.uk This reaction is an equilibrium process. For this compound, acid-catalyzed hydrolysis would yield 4-(2-chloroethyl)benzoic acid and ethanol (B145695). The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org

Base-Promoted Hydrolysis (Saponification): The hydrolysis of esters under basic conditions, known as saponification, is an irreversible process that yields the salt of the carboxylic acid and the alcohol. chemguide.co.ukmasterorganicchemistry.com Treating this compound with a base like sodium hydroxide (B78521) would produce sodium 4-(2-chloroethyl)benzoate and ethanol. youtube.com The mechanism involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. libretexts.orgmasterorganicchemistry.com The resulting carboxylic acid is then deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com

| Condition | Reactants | Products | Mechanism |

| Acidic | This compound, H₂O, H⁺ catalyst | 4-(2-chloroethyl)benzoic acid, Ethanol | Reversible nucleophilic acyl substitution |

| Basic | This compound, NaOH | Sodium 4-(2-chloroethyl)benzoate, Ethanol | Irreversible nucleophilic acyl substitution (Saponification) |

Aminolysis and Amidolysis Reactions for Derivatization

Esters can react with ammonia (B1221849) or primary and secondary amines to form amides in a process called aminolysis. libretexts.org This reaction is a useful method for creating new derivatives. The reaction of this compound with an amine would result in the formation of the corresponding N-substituted 4-(2-chloroethyl)benzamide (B1322940) and ethanol. The mechanism is analogous to base-promoted hydrolysis, with the amine acting as the nucleophile. libretexts.org

Amidolysis, the cleavage of a bond by an amide, is a less common transformation for esters.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. numberanalytics.com The existing substituents on the ring, the ethyl ester group and the 2-chloroethyl group, direct the position of the incoming electrophile.

Both the ester group (-COOEt) and the 2-chloroethyl group (-CH₂CH₂Cl) are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic attack compared to benzene. However, their directing effects differ.

Ethyl Benzoate (B1203000) Group (-COOEt): This is a meta-directing group due to the electron-withdrawing nature of the carbonyl group.

2-Chloroethyl Group (-CH₂CH₂Cl): This alkyl group with a deactivating halogen is generally considered an ortho-, para-directing group. The alkyl portion is activating, while the halogen is deactivating but ortho-, para-directing. vedantu.com

When both an ortho-, para-director and a meta-director are present on the ring, the position of substitution is determined by their combined influence. In the case of this compound, the two groups are para to each other. The positions ortho to the 2-chloroethyl group are also the positions meta to the ester group. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the 2-chloroethyl group (and meta to the ester group).

Common electrophilic aromatic substitution reactions include nitration (with HNO₃/H₂SO₄), halogenation (with X₂/FeX₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts reactions. masterorganicchemistry.com

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-nitro-4-(2-chloroethyl)benzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 3-bromo-4-(2-chloroethyl)benzoate |

| Sulfonation | SO₃, H₂SO₄ | Ethyl 3-sulfo-4-(2-chloroethyl)benzoate |

Regioselectivity and Electronic Effects of Substituents

The directing effect of the substituents on the benzene ring of this compound is a crucial factor in predicting the outcome of electrophilic aromatic substitution reactions. The two key substituents, the ethyl ester group (-COOEt) and the 2-chloroethyl group (-CH₂CH₂Cl), exhibit distinct electronic effects that either activate or deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to specific positions.

The ethyl ester group is a deactivating group and a meta-director in electrophilic aromatic substitution. libretexts.orgminia.edu.eg This is due to its electron-withdrawing nature, which arises from both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). The carbonyl group withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. The resonance structures illustrate the delocalization of positive charge onto the ortho and para positions, which destabilizes the corresponding Wheland intermediates (arenium ions) formed during electrophilic attack at these positions. masterorganicchemistry.com Consequently, electrophilic attack is directed to the meta position, where the electron density is comparatively higher.

Conversely, the 2-chloroethyl group is generally considered a weakly deactivating group and an ortho-, para-director. wikipedia.org The chloroalkyl group exhibits a deactivating inductive effect (-I) due to the electronegativity of the chlorine atom, which withdraws electron density from the ring. However, the alkyl chain can also exert a weak activating effect through hyperconjugation. More significantly, the lone pairs of electrons on the chlorine atom can be donated to the ring via a positive mesomeric effect (+M), which directs incoming electrophiles to the ortho and para positions. libretexts.org This resonance donation stabilizes the carbocation intermediates formed during ortho and para attack.

In the case of this compound, the two substituents are para to each other. The ethyl ester group at C1 deactivates the ring and directs incoming electrophiles to the positions meta to it (C3 and C5). The 2-chloroethyl group at C4 is a weak deactivator and directs incoming electrophiles to the positions ortho to it (C3 and C5). Therefore, the directing effects of both substituents reinforce each other, strongly favoring electrophilic substitution at the C3 and C5 positions.

| Substituent | Electronic Effect | Directing Influence |

| Ethyl Ester (-COOEt) | -I, -M (Deactivating) | meta |

| 2-Chloroethyl (-CH₂CH₂Cl) | -I (Deactivating), +M (Weakly Activating) | ortho, para |

Reactivity under Diverse Electrophilic Reagent Conditions

The predictable regioselectivity of this compound makes it a useful substrate for the synthesis of specifically substituted aromatic compounds. Common electrophilic aromatic substitution reactions are expected to proceed with the introduction of the electrophile at the positions meta to the ethyl ester group and ortho to the 2-chloroethyl group (C3 and C5).

Nitration:

Nitration of this compound, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is expected to yield ethyl 3-nitro-4-(2-chloroethyl)benzoate as the major product. The nitronium ion (NO₂⁺), a powerful electrophile, will preferentially attack the electron-rich C3 and C5 positions.

Halogenation:

Halogenation, such as bromination (with Br₂ and a Lewis acid catalyst like FeBr₃) or chlorination (with Cl₂ and a Lewis acid like AlCl₃), will also lead to substitution at the C3 and C5 positions. For instance, bromination would yield ethyl 3-bromo-4-(2-chloroethyl)benzoate.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation are important carbon-carbon bond-forming reactions. wikipedia.orglibretexts.org However, these reactions are often less successful with strongly deactivated aromatic rings. The combined deactivating effect of the ethyl ester and 2-chloroethyl groups may inhibit Friedel-Crafts reactions. If the reaction does proceed, for example, a Friedel-Crafts acylation with an acyl chloride (e.g., CH₃COCl) and AlCl₃, the acyl group would be introduced at the C3 or C5 position. libretexts.org It is important to note that the Lewis acid catalyst can also complex with the carbonyl oxygen of the ester, further deactivating the ring.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-nitro-4-(2-chloroethyl)benzoate |

| Bromination | Br₂, FeBr₃ | Ethyl 3-bromo-4-(2-chloroethyl)benzoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 3-acyl-4-(2-chloroethyl)benzoate (low yield expected) |

Applications of Ethyl 4 2 Chloroethyl Benzoate As a Key Synthetic Intermediate

Construction of Chemically Significant Ring Systems

The reactive 2-chloroethyl group in Ethyl 4-(2-chloroethyl)benzoate provides a handle for intramolecular cyclization reactions to form new ring systems fused to the benzene (B151609) ring. While direct, specific examples in the literature for this exact substrate are limited, the principles of intramolecular reactions of similar structures suggest potential pathways.

Theoretically, the chloroethyl group could participate in an intramolecular Friedel-Crafts-type alkylation. For this to yield a six-membered ring like a tetralone (a precursor to isochromanones), the cyclization would need to occur at the ortho position relative to the chloroethyl group. Given the para-substitution pattern of this compound, a simple intramolecular Friedel-Crafts reaction to form a fused six-membered ring is geometrically challenging.

However, related structures demonstrate the principle of intramolecular cyclization involving a chloroethyl group. For instance, certain nitroaromatic mustards containing a 2-chloroethylamino group have been shown to undergo rapid intramolecular cyclization to form dihydroquinazoline (B8668462) or quinoxaline (B1680401) systems. iucr.orgnih.gov These reactions, while proceeding via nitrogen rather than carbon, underscore the reactivity of the chloroethyl group in forming cyclic structures. For this compound to form phthalide (B148349) or isochromanone systems, a more complex, multi-step sequence involving prior modification of the aromatic ring or the ester group would be necessary.

Table 1: Plausible, Undocumented Cyclization Pathways

| Target Ring System | Plausible (but Undocumented) Synthetic Strategy | Key Transformation |

|---|---|---|

| Tetralone Derivative | Intramolecular Friedel-Crafts alkylation | Requires a different isomer (e.g., ortho-substitution) or rearrangement. |

| Isochromanone | Requires prior ortho-lithiation and reaction with a carbonyl source, followed by cyclization. | Directed ortho-metalation and subsequent intramolecular substitution. |

The synthesis of benzofuran (B130515) and benzothiophene (B83047) derivatives typically involves the construction of the furan (B31954) or thiophene (B33073) ring onto a benzene precursor, often starting from ortho-substituted phenols or thiophenols. researchgate.netnih.govnih.gov The structure of this compound does not lend itself directly to common strategies for benzofuran or benzothiophene synthesis. Standard methods, such as the reaction of a salicylaldehyde (B1680747) with chloroacetone (B47974) or palladium-catalyzed coupling reactions, require specific functionalities (like a hydroxyl or halogen) at the ortho position to the group that will form part of the heterocyclic ring. researchgate.netnih.gov

Therefore, converting this compound into a benzofuran or benzothiophene derivative is not a documented or straightforward application of this specific intermediate. Such a transformation would necessitate extensive functional group manipulations to install the required reactive groups at the correct positions on the benzene ring.

Precursor in the Synthesis of Diverse Functional Molecules

The most significant and well-documented application of this compound is its role as a precursor to vinyl-substituted aromatic compounds, which are valuable monomers and building blocks.

The primary transformation of this compound is the elimination of hydrogen chloride (HCl) from the chloroethyl side chain. This reaction is typically achieved by treatment with a non-nucleophilic base, converting the saturated alkyl halide into a vinyl group. This process directly yields Ethyl 4-vinylbenzoate , a compound where the newly formed double bond is conjugated with the aromatic ring and the ester carbonyl group, thus classifying it as an α,β-unsaturated system. sigmaaldrich.comchemspider.comnih.gov

Subsequent hydrolysis of the ester functionality in Ethyl 4-vinylbenzoate, usually under basic or acidic conditions, affords 4-vinylbenzoic acid . polymersource.ca Both the resulting ester and carboxylic acid are stable, versatile monomers used in polymer chemistry.

Table 2: Properties of Ethyl 4-vinylbenzoate

| Property | Value |

|---|---|

| CAS Number | 2715-43-7 sigmaaldrich.com |

| Molecular Formula | C11H12O2 chemspider.com |

| Molecular Weight | 176.22 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| IUPAC Name | ethyl 4-vinylbenzoate sigmaaldrich.com |

As established, this compound is a direct precursor to the functional monomer Ethyl 4-vinylbenzoate and its corresponding carboxylic acid. These styrenic monomers are readily polymerized. researchgate.net Advanced polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully employed to synthesize well-defined polymers like poly(4-vinylbenzoic acid) (P4VBA) and related block copolymers. polymersource.caresearchgate.netosti.gov

These polymers, featuring carboxylic acid or ester groups on each repeating unit, are considered "reactive polymers." The functional groups can be further modified post-polymerization, for instance, through amidation reactions to attach other molecules, creating highly functionalized materials. researchgate.net Poly(4-vinylbenzoic acid) has been investigated as a novel binder for silicon-graphite composite electrodes in lithium-ion batteries, demonstrating improved performance over traditional binders. osti.gov

While the primary route to polymerization involves converting the chloroethyl group to a vinyl group, the chloroethyl moiety itself represents a reactive site. In principle, this compound could be incorporated into polymers via nucleophilic substitution reactions, acting as a building block for polyesters or polyethers through its latent hydroxyl functionality (after substitution of the chloride). It could also be used to create cross-linked networks by reacting with difunctional or polyfunctional nucleophiles.

Role in Cascade Reactions and Multicomponent Synthesis

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates, leading to a rapid increase in molecular complexity. ub.edu The utility of this compound in such reactions is not explicitly documented.

However, its derivative, Ethyl 4-vinylbenzoate, possesses the structural motifs that could allow it to participate in these complex transformations. As an electron-deficient alkene (due to conjugation with the ester), it is a potential candidate for:

Diels-Alder Reactions: Acting as a dienophile with a suitable diene, which could be the first step in a cascade sequence.

Michael Addition Cascades: The vinyl group can act as a Michael acceptor for nucleophiles. A cascade can be initiated if the initial adduct contains functionality that can undergo a subsequent intramolecular reaction. rsc.orgresearchgate.net

Multicomponent Reactions: It could potentially serve as one of the components in reactions like the Heck-Stille or Suzuki-Miyaura couplings if integrated into a more complex substrate.

While these applications are chemically plausible for the derived vinyl compound, specific examples of cascade or multicomponent reactions starting directly from this compound are not found in current scientific literature. Its role in this context remains a theoretical possibility, primarily through its conversion to the more versatile Ethyl 4-vinylbenzoate.

Advanced Spectroscopic and Chromatographic Techniques for Mechanistic and Synthetic Confirmation

Utilization of NMR Spectroscopy for Reaction Monitoring and Product Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Ethyl 4-(2-chloroethyl)benzoate" and for monitoring the progress of its synthesis. chemrxiv.org The non-invasive nature of NMR allows for the direct observation of reactants being consumed and products being formed in the reaction mixture. chemrxiv.org

In a typical synthesis, the reaction would be carried out in an NMR tube, and spectra would be acquired at regular intervals to track the disappearance of starting material signals and the appearance of product signals. rsc.org For "this compound," key transformations can be monitored by observing changes in the chemical shifts and coupling constants of the aromatic and aliphatic protons.

Illustrative ¹H NMR Spectral Data for a Related Compound, Ethyl 4-chlorobenzoate:

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (ethyl group) | 1.30 – 1.37 | triplet | |

| CH₂ (ethyl group) | 4.27 – 4.37 | quartet | |

| Aromatic Protons | 7.52 (d, 2H) | doublet | 8.4 |

| Aromatic Protons | 7.86 (d, 3H) | doublet | 8.6 |

Data is for a related compound and serves for illustrative purposes. rsc.org

The structural elucidation of "this compound" would involve detailed analysis of its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the chloroethyl group (two triplets), and the para-substituted benzene (B151609) ring (two doublets). The integration of these signals would confirm the number of protons in each environment. Further confirmation is achieved through two-dimensional NMR techniques like COSY and HSQC, which reveal the connectivity between protons and their attached carbons.

Mass Spectrometry Approaches for Elucidating Fragmentation Pathways and Molecular Transformations

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of "this compound" and to elucidate its structure through the analysis of its fragmentation patterns. pharmacy180.com Electron ionization (EI) is a common method where the molecule is bombarded with electrons, leading to the formation of a molecular ion and various fragment ions. pharmacy180.com

The fragmentation of esters often involves characteristic cleavages. libretexts.org For a related compound, ethyl benzoate (B1203000), the molecular ion is observed at m/e = 150. A prominent fragmentation is the loss of the ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion at m/e = 105. pharmacy180.com Another fragmentation pathway can lead to a peak at m/e = 122 due to the loss of an ethylene (B1197577) molecule. pharmacy180.com

Predicted Fragmentation Pattern for "this compound":

Based on the fragmentation of similar benzoate esters, the mass spectrum of "this compound" would be expected to show a molecular ion peak. Key fragment ions would likely arise from:

Loss of the ethoxy group: leading to a [M-45]⁺ ion.

Loss of the chloroethyl group: resulting in a [M-63]⁺ ion.

Cleavage of the C-Cl bond.

McLafferty rearrangement: if applicable, though less common for aromatic esters.

Advanced techniques like tandem mass spectrometry (MS/MS) can be employed to further probe the fragmentation pathways of selected ions, providing more detailed structural information. nih.gov

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating "this compound" from starting materials, byproducts, and solvents, thereby enabling accurate purity assessment and monitoring of reaction progress. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For "this compound," a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection is commonly achieved using a UV detector, as the benzene ring in the molecule absorbs UV light. By analyzing samples at different time points during a reaction, the decrease in the peak area of the starting materials and the increase in the peak area of the product can be quantified to determine the reaction kinetics and yield.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like "this compound". nist.gov In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification. GC is highly effective for assessing the purity of the final product and for detecting any volatile impurities. nih.gov

X-ray Crystallography in the Confirmation of Novel this compound Derivatives

In this study, single crystals of the compound were obtained by recrystallization from ethanol (B145695). X-ray diffraction analysis revealed a V-shaped conformation with a dihedral angle of 72.90 (5)° between the two benzene rings. researchgate.net The analysis also provided precise bond lengths and angles, confirming the molecular structure. researchgate.net

Crystallographic Data for the Derivative Ethyl 4-(2-chloro-4-nitrophenoxy)benzoate:

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂ClNO₅ |

| Molecular Weight | 321.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.425 (4) |

| b (Å) | 8.846 (3) |

| c (Å) | 15.914 (6) |

| β (°) | 111.19 (1) |

| Volume (ų) | 1367.4 (9) |

| Z | 4 |

Data from the crystallographic study of a derivative compound. researchgate.net

This technique would be invaluable for confirming the structure of any novel crystalline derivatives of "this compound," providing incontrovertible proof of their three-dimensional arrangement in the solid state.

Computational and Theoretical Investigations of Ethyl 4 2 Chloroethyl Benzoate and Its Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 4-(2-chloroethyl)benzoate, these methods can elucidate the distribution of electrons and the nature of its chemical bonds, which are key determinants of its reactivity.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies and shapes of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

A DFT analysis of this compound would likely reveal that the HOMO is primarily localized on the electron-rich benzene (B151609) ring, while the LUMO may have significant contributions from the carbonyl group of the ester and the C-Cl bond. This distribution would suggest that the benzene ring is susceptible to electrophilic attack, while the carbonyl carbon and the carbon bearing the chlorine atom are prone to nucleophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for a molecule of this type.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of partial atomic charges and the molecular electrostatic potential (MEP) surface are critical for understanding a molecule's reactivity and intermolecular interactions. The MEP surface maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP surface would be expected to show negative potential (red/yellow) around the oxygen atoms of the ester group and the chlorine atom, indicating these as sites for electrophilic attack. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms and, to a lesser extent, the carbonyl carbon and the carbon attached to the chlorine, highlighting them as potential sites for nucleophilic attack.

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, two key reactions of interest are nucleophilic substitution at the chloroethyl group and hydrolysis of the ester group.

Potential Energy Surface Mapping for Nucleophilic Substitutions

The 2-chloroethyl group of this compound is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions, likely via an SN2 mechanism. Computational methods can map the potential energy surface (PES) for the reaction with a nucleophile (e.g., hydroxide (B78521), cyanide). This involves calculating the energy of the system as the nucleophile approaches the carbon-chlorine bond and the chloride ion departs. The highest point on this reaction coordinate corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy.

A theoretical study would likely confirm a concerted SN2 pathway and provide a quantitative measure of the energy barrier, which is crucial for predicting reaction rates under different conditions.

Computational Insights into Ester Hydrolysis Energetics

The ethyl ester group can be hydrolyzed under both acidic and basic conditions to yield 4-(2-chloroethyl)benzoic acid and ethanol (B145695). Computational modeling can elucidate the energetics of these reaction pathways.

Table 2: Illustrative Calculated Energetics for the Hydrolysis of this compound

| Reaction Pathway | Rate-Determining Step | Hypothetical Activation Energy (kcal/mol) |

| Acid-Catalyzed Hydrolysis | Nucleophilic attack by water on the protonated carbonyl | 20-25 |

| Base-Promoted Hydrolysis | Nucleophilic attack by hydroxide on the carbonyl carbon | 15-20 |

Note: The values in this table are for illustrative purposes to show the type of data generated from computational studies of reaction energetics.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule and its interactions with other molecules are crucial for its physical properties and biological activity, if any. This compound has several rotatable bonds, leading to different possible conformations.

A computational conformational analysis would involve systematically rotating the key dihedral angles (e.g., around the C-O bonds of the ester and the C-C bonds of the chloroethyl group) and calculating the energy of each resulting conformation. This allows for the identification of the most stable, low-energy conformers.

Furthermore, the nature and strength of intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, can be investigated. These interactions are fundamental to understanding the bulk properties of the compound, such as its boiling point and solubility, as well as its potential to form ordered structures like crystals.

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By simulating the interactions between a solute, such as this compound, and various solvent molecules, researchers can gain a detailed understanding of how the solvent influences the compound's conformation, stability, and reactivity.

Currently, there are no specific molecular dynamics simulation studies in the published scientific literature that focus on this compound and the effect of solvents on its behavior. Such a study, if conducted, would likely involve simulating the compound in a variety of solvents with differing polarities, such as water, ethanol, and dimethyl sulfoxide. The primary goals would be to observe the conformational changes of the flexible 2-chloroethyl group and to quantify the solvation free energy, which is crucial for predicting its solubility and partitioning behavior.

Hypothetical Research Data Table:

The following table is a hypothetical representation of data that could be generated from an MD simulation study on this compound. It illustrates how solvent properties could influence key molecular parameters.

| Solvent | Dielectric Constant | Average End-to-End Distance of Chloroethyl Group (Å) | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | 3.5 ± 0.2 | -5.8 |

| Ethanol | 24.5 | 3.8 ± 0.3 | -4.2 |

| Chloroform | 4.8 | 4.1 ± 0.4 | -2.1 |

| Hexane | 1.9 | 4.5 ± 0.5 | -0.5 |

This table is for illustrative purposes only and is not based on published experimental or computational data.

Weak Interactions and Supramolecular Assembly

The study of weak interactions, such as hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking, is fundamental to understanding how molecules recognize each other and self-assemble into larger, ordered structures known as supramolecular assemblies. For this compound, the chlorine atom, the ester group, and the benzene ring all have the potential to participate in these non-covalent interactions.

A comprehensive search of chemical databases and scientific literature did not yield any studies focused on the weak interactions and supramolecular assembly of this compound. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to analyze the strength and geometry of potential intermolecular interactions. Experimental techniques like X-ray crystallography would be invaluable in determining the actual packing of the molecules in the solid state, which is governed by these weak forces.

Hypothetical Research Findings Table:

This table illustrates the types of weak interactions that could be computationally investigated for dimers of this compound and their hypothetical interaction energies.

| Interaction Type | Interacting Groups | Hypothetical Interaction Energy (kcal/mol) |

| Halogen Bond | C-Cl ··· O=C | -2.5 |

| Hydrogen Bond | C-H ··· O=C | -1.8 |

| π-π Stacking | Benzene Ring ··· Benzene Ring | -3.0 |

| van der Waals | Ethyl Group ··· Ethyl Group | -1.2 |

This table is for illustrative purposes only and is not based on published experimental or computational data.

Emerging Research Directions and Future Perspectives on Ethyl 4 2 Chloroethyl Benzoate

Development of Novel Catalytic Systems for Transformations

The transformation of Ethyl 4-(2-chloroethyl)benzoate into more complex and valuable molecules is a key area of ongoing research. The development of novel catalytic systems is central to enhancing the efficiency, selectivity, and scope of reactions involving this compound. Current research efforts are focused on several key areas:

Transition-Metal Catalysis: Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Future research will likely focus on the development of highly active and selective catalysts for the functionalization of the chloroethyl group in this compound. For instance, advancements in catalysts for reactions like Suzuki, Heck, and Buchwald-Hartwig aminations could enable the direct and efficient introduction of a wide range of substituents. Recent advances in transition-metal-catalyzed carbene insertion into C-H bonds also present exciting possibilities for the functionalization of the ethyl group. snnu.edu.cn

Photocatalysis: The use of light to drive chemical reactions offers a green and efficient alternative to traditional thermal methods. Photocatalytic systems, often employing organic dyes or semiconductor nanoparticles, could be developed to activate the C-Cl bond in this compound for various transformations. This approach could lead to novel reaction pathways and the synthesis of unique derivatives under mild conditions.

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical synthesis. The discovery and engineering of enzymes, such as dehalogenases or transferases, capable of acting on this compound could provide highly specific and environmentally friendly routes to desired products.

High-throughput screening techniques are becoming increasingly vital in the discovery of new catalysts. mpg.dersc.orgpku.edu.cnnih.gov These methods allow for the rapid evaluation of large libraries of potential catalysts, accelerating the identification of optimal systems for specific transformations of this compound. rsc.orgnih.gov

Table 1: Potential Catalytic Transformations for this compound

| Catalytic System | Potential Transformation of this compound | Potential Advantages |

| Palladium-based catalysts | Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the chloroethyl group. | Well-established, broad substrate scope, high yields. |

| Nickel-based catalysts | Cross-coupling reactions, potentially at a lower cost than palladium. | Cost-effective, can catalyze difficult couplings. |

| Copper-based catalysts | Ullmann condensation, C-N and C-O bond formation. | Abundant and inexpensive metal. |

| Photocatalysts (e.g., Iridium, Ruthenium complexes) | Radical-mediated functionalization of the chloroethyl group. | Mild reaction conditions, unique reactivity. |

| Biocatalysts (e.g., Halohydrin dehalogenases) | Enantioselective conversion of the chloroethyl group to an epoxide. | High stereoselectivity, environmentally friendly. |

| Nanoparticle Catalysts | Enhanced reactivity and selectivity due to high surface area. nih.gov | High activity, potential for novel reactivity. nih.gov |

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms with high-throughput experimentation (HTE) is revolutionizing chemical research by enabling the rapid synthesis and screening of large numbers of compounds. acs.orgacs.orgscienceintheclassroom.orgresearchgate.netnih.govchemspeed.com This technology is highly applicable to the exploration of the chemical space around this compound.

Automated synthesis platforms can be programmed to perform a series of reactions, purifications, and analyses with minimal human intervention. nih.govchemspeed.com This allows for the systematic modification of the this compound structure, for example, by reacting the chloroethyl group with a diverse library of nucleophiles or by modifying the benzoate (B1203000) ring. The resulting library of derivatives can then be screened for desired properties using HTE techniques.

The data generated from these high-throughput experiments, which can include reaction yields, product structures, and biological activities, can be used to quickly identify structure-activity relationships (SAR). This information is invaluable for optimizing the properties of molecules derived from this compound for applications in materials science, agrochemicals, or pharmaceuticals.

Table 2: Application of Automated Synthesis and HTE to this compound

| Technology | Application to this compound | Expected Outcome |

| Automated Liquid Handlers | Precise dispensing of reactants and catalysts for derivatization reactions. | Increased reproducibility and throughput of library synthesis. |

| Parallel Synthesis Reactors | Simultaneous synthesis of multiple derivatives of this compound under various conditions. | Rapid generation of a diverse compound library. |

| High-Throughput Purification Systems | Automated purification of synthesized derivatives. | Faster isolation of pure compounds for screening. |

| High-Throughput Analytics (e.g., LC-MS, NMR) | Rapid analysis and characterization of synthesized compounds. | Quick confirmation of product identity and purity. |

| High-Throughput Screening (HTS) | Screening of the derivative library for biological or material properties. | Identification of lead compounds with desired characteristics. |

Chemoinformatics and Machine Learning Applications in Predicting Reactivity and Selectivity

Chemoinformatics and machine learning are rapidly emerging as powerful tools in chemistry for predicting the outcomes of chemical reactions, understanding reaction mechanisms, and designing novel molecules with desired properties. nih.govresearchgate.netarxiv.orgarxiv.org These computational approaches can be applied to this compound to accelerate research and development.

By analyzing large datasets of known chemical reactions, machine learning models can be trained to predict the most likely products and yields for transformations involving this compound under different reaction conditions. nih.govresearchgate.net This can help chemists to prioritize experiments and avoid unproductive reaction pathways. For example, a model could be developed to predict the regioselectivity of a reaction on the aromatic ring versus the chloroethyl group.

Furthermore, chemoinformatics tools can be used to generate and evaluate virtual libraries of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the chemical structures of these virtual compounds with their predicted properties, such as biological activity or material performance. This allows for the in silico screening of vast numbers of potential molecules, enabling the identification of promising candidates for synthesis and experimental testing. The development of new chemical descriptors will be crucial for improving the accuracy of these predictive models.

A recently developed machine learning model, Reactron, which is based on electron movements, shows great promise for predicting reaction outcomes with high accuracy and even exploring novel reactivities. arxiv.orgarxiv.org Such models could be instrumental in designing new synthetic routes starting from this compound.

Table 3: Chemoinformatics and Machine Learning in the Study of this compound

| Computational Approach | Application to this compound | Potential Impact |

| Reaction Prediction Models | Predicting the products and yields of reactions involving this compound. nih.govresearchgate.net | More efficient planning of synthetic routes and resource allocation. |

| QSAR Modeling | Predicting the biological activity or material properties of virtual derivatives. | Rational design of new functional molecules and prioritization of synthetic targets. |

| Molecular Docking | Simulating the interaction of this compound derivatives with biological targets. | Understanding mechanisms of action and guiding lead optimization in drug discovery. |

| Density Functional Theory (DFT) Calculations | Investigating reaction mechanisms and transition states for transformations of this compound. | Deeper understanding of reactivity and selectivity to guide catalyst and reaction design. |

| Generative Models | Designing novel molecules based on the this compound scaffold with desired properties. | Exploration of new chemical space and discovery of innovative compounds. |

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 4-(2-chloroethyl)benzoate to maximize yield and purity?

Methodological Answer: Synthesis of ethyl benzoate derivatives often involves nucleophilic substitution or esterification. For this compound, a plausible route includes:

- Reagents : Ethyl 4-hydroxybenzoate and 1,2-dichloroethane under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) .

- Conditions : Reflux in anhydrous THF at 70–80°C for 12–24 hours.

- Workup : Purification via column chromatography (hexane/ethyl acetate, 4:1) or recrystallization in isopropanol .

Q. Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 70–80°C | Higher temps risk decomposition |

| Solvent | Anhydrous THF | Prevents hydrolysis |

| Reaction Time | 12–24 hours | Ensures complete substitution |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- X-ray Crystallography : Resolves crystal packing and bond parameters. For ethyl benzoate derivatives, expect:

- NMR Spectroscopy :

- ¹H NMR :

- Ethyl group: δ 1.3–1.4 ppm (triplet, CH₃), δ 4.3–4.4 ppm (quartet, CH₂).

- Aromatic protons: δ 7.2–8.1 ppm (split due to chloroethyl substitution) .

- ¹³C NMR :

- Ester carbonyl: δ 165–170 ppm.

- Chloroethyl carbon: δ 40–45 ppm (CH₂Cl) .

- IR Spectroscopy :

Advanced Research Questions

Q. How does the electron-withdrawing chloroethyl group influence the reactivity of this compound in nucleophilic substitution reactions compared to other benzoate esters?

Methodological Answer: The chloroethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Comparative studies with methyl or ethyl esters show:

Q. Experimental Design :

- Compare hydrolysis rates under basic conditions (NaOH/EtOH) for this compound vs. analogs.

- Monitor progress via HPLC or conductivity measurements .

Q. What strategies can resolve discrepancies in observed biological activity data for this compound across different experimental models?

Methodological Answer: Discrepancies may arise from variations in assay conditions, solubility, or metabolic stability. Mitigation strategies include:

- Standardized Assay Protocols :

- Use consistent solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Control for pH (e.g., phosphate buffer, pH 7.4) to stabilize the ester group.

- Metabolic Stability Testing :

- Incubate with liver microsomes to assess degradation rates.

- Correlate half-life (t₁/₂) with activity in cell-based vs. cell-free assays .

- Data Normalization :

- Express activity as % inhibition relative to positive controls (e.g., cisplatin for cytotoxicity).

Case Study :

In resin cement studies, Ethyl 4-(dimethylamino)benzoate showed higher reactivity than methacrylate derivatives under identical conditions, highlighting the need for matched co-initiator systems .

Q. How can researchers design experiments to probe the structure-activity relationship (SAR) of this compound in enzyme inhibition?

Methodological Answer:

- SAR Workflow :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., fluoro, nitro, or methyl groups at the 4-position).

- Enzyme Assays : Test inhibition against target enzymes (e.g., esterases, kinases) using fluorescence-based or calorimetric assays.

- Molecular Docking : Map binding poses to identify critical interactions (e.g., H-bonding with Cl or ester oxygen) .

Q. Key Findings from Analog Studies :

| Derivative | Enzyme Inhibition (IC₅₀) | Key Structural Feature |

|---|---|---|

| Ethyl 4-(2-Cl-ethyl) | 12 ± 2 µM | Chloroethyl group |

| Ethyl 4-nitrobenzoate | 45 ± 5 µM | Stronger electron withdrawal |

| Ethyl 4-methylbenzoate | >100 µM | Electron-donating group |

Q. What analytical methods are suitable for detecting decomposition products of this compound under physiological conditions?

Methodological Answer:

- LC-MS/MS :

- GC-MS : For volatile byproducts (e.g., ethylene chloride).

- Stability Threshold : <5% degradation after 24 hours in PBS at 37°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.